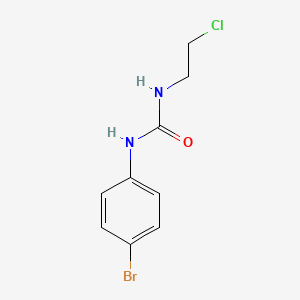

N-(4-Bromophenyl)-N'-(2-chloroethyl)urea

Descripción general

Descripción

Synthesis Analysis

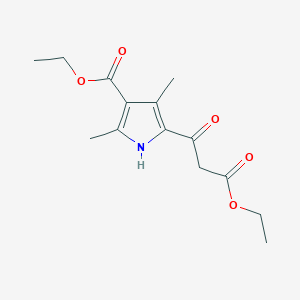

The synthesis of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea and related compounds involves multistep chemical reactions with high purity yields. One approach involves the reaction of 4-chloro-3-trifluoromethylaniline and triphosgene to produce 4-chloro-3- trifluoromethyl phenyl isocyanate, which then reacts with 4-bromoaniline to give the desired urea compound in about 75% overall yield and 99.8% purity (Yan Feng-mei & Liu He-qin, 2009). Another method demonstrated the synthesis of similar urea compounds through a one-pot reaction from 4-chloro-3-trifluoromethylaniline, triphosgene, and p-substituted aniline, further characterized by 1H NMR, IR, and elemental analysis (Liu He-qin, 2010).

Molecular Structure Analysis

Molecular structure analysis of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea reveals significant details regarding its configuration. For example, in one compound, the bromophenyl and chlorophenyl groups are situated in cis and trans positions, respectively, across the C—N bonds relative to the urea carbonyl O atom. This arrangement facilitates the formation of dimers via intermolecular hydrogen bonds in the crystal structure (B. Yamin & A. Mardi, 2003).

Chemical Reactions and Properties

N-(4-Bromophenyl)-N'-(2-chloroethyl)urea participates in various chemical reactions, demonstrating its potential as an antitumor agent. The urea compound and its derivatives have been synthesized and evaluated for cytotoxicity against human adenocarcinoma cells, highlighting its relevance in anticancer research (R. Gaudreault et al., 1988). Further structure-activity relationship (SAR) studies have confirmed the necessity of specific substituents for significant cytotoxicity, elucidating the chemical properties critical for antiproliferative activity (E. Mounetou et al., 2001).

Aplicaciones Científicas De Investigación

Synthesis and Structure

N-(4-Bromophenyl)-N'-(2-chloroethyl)urea is a key intermediate in the synthesis of certain antitumor agents, such as sorafenib. The synthesis process typically involves the reaction of appropriate anilines with isocyanates to yield products with high purity and yield (Feng-mei & He-qin, 2009).

Antitumor Applications

- Microtubule Interaction : This compound plays a role in antitumor therapy by interacting with microtubules. It covalently binds to β-tubulin near the colchicine-binding site, affecting the stability and dynamics of microtubules (Fortin et al., 2011).

- Selective Alkylation and Antiproliferative Effects : N-(4-Bromophenyl)-N'-(2-chloroethyl)urea derivatives demonstrate significant cytotoxicity against tumor cell lines by inducing microtubule depolymerization via selective alkylation of beta-tubulin (Mounetou et al., 2001).

- In Vivo Antitumoral Profile : Studies on derivatives like N-(4-iodophenyl)-N'-(2-chloroethyl)urea have shown efficacy in inhibiting tumor growth in mice models, particularly for colon carcinoma, highlighting their potential in cancer treatment (Borel et al., 2007).

Other Applications

- Cytokinin Activity in Plant Biology : Some urea derivatives, like N-phenyl-N'-(2-chloro-4-pyridyl)urea, show cytokinin-like activity, which is crucial in plant cell division and differentiation (Ricci & Bertoletti, 2009).

- Chemical Structure Analysis : The study of its chemical structure, like in derivatives such as metobromuron, provides insights into its interactions and potential applications in various fields like agriculture (Kang et al., 2015).

Propiedades

IUPAC Name |

1-(4-bromophenyl)-3-(2-chloroethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClN2O/c10-7-1-3-8(4-2-7)13-9(14)12-6-5-11/h1-4H,5-6H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBSBVNASIARDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NCCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296084 | |

| Record name | N-(4-Bromophenyl)-N'-(2-chloroethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Bromophenyl)-N'-(2-chloroethyl)urea | |

CAS RN |

15145-38-7 | |

| Record name | N-(4-Bromophenyl)-N′-(2-chloroethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15145-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 107548 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015145387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15145-38-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Bromophenyl)-N'-(2-chloroethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Allyloxy)phenyl]ethanone](/img/structure/B1266882.png)

![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B1266886.png)

![(8R,9S,13S,14S,17S)-3-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1266900.png)